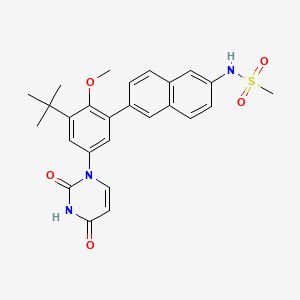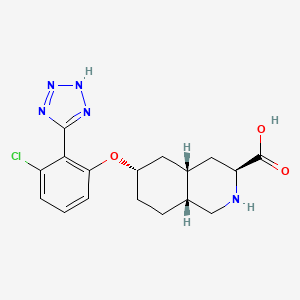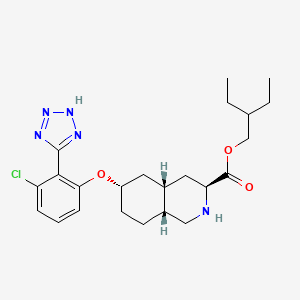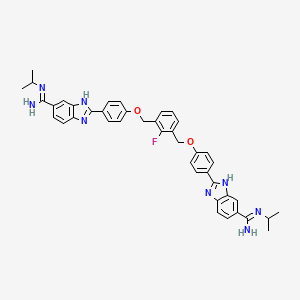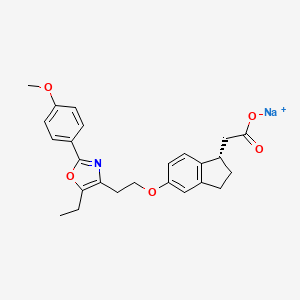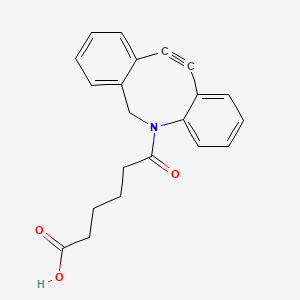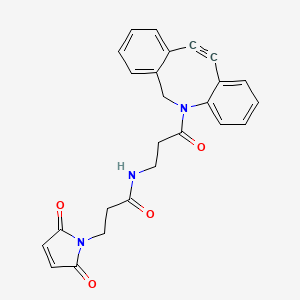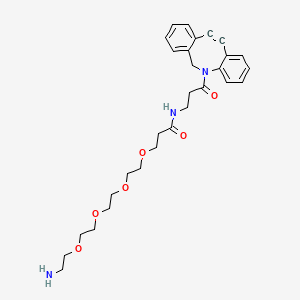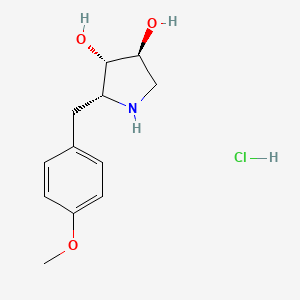
Deacetylanisomycin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylanisomycin hydrochloride is a biochemical.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereoselective Synthesis : Deacetylanisomycin hydrochloride's synthesis has been achieved through various methods. Hutin, Haddad, and Larchevêque (2000) described a concise synthesis via stereocontrolled reductive alkylation derived from tartaric acid (Hutin, Haddad, & Larchevêque, 2000). Additionally, Merino et al. (2003) achieved stereoselective synthesis from a nitrone derived from L-threose (Merino et al., 2003).
Chemical Stability Analysis : The stability of anisomycin, which degrades into deacetylanisomycin, was analyzed under various stress conditions by Tolić et al. (2018), indicating its high instability under certain conditions (Tolić et al., 2018).
Electrochemical Behavior : Investigated by Tolić et al. (2015), the electrochemical behavior of anisomycin on a gold electrode provided insights into its applications in medicinal chemistry, especially in relation to its hydrolysis product deacetylanisomycin (Tolić et al., 2015).
Biomedical Implications
HDAC Inhibition and Genetic Regulation : Studies like those by Becher et al. (2016) and Schölz et al. (2015) have shown that histone deacetylase inhibitors (HDACIs), which can include deacetylanisomycin derivatives, play significant roles in gene expression regulation and have implications in cancer therapy (Becher et al., 2016); (Schölz et al., 2015).
Potential in Cancer Therapy : Research by Haggarty et al. (2003) and Suraweera et al. (2018) suggests that derivatives of deacetylanisomycin, as HDAC inhibitors, have potential applications in cancer treatment, particularly in combination therapies (Haggarty et al., 2003); (Suraweera, O'Byrne, & Richard, 2018).
Role in Immune Regulation : The work by Shakespear et al. (2011) highlights the role of HDACs, potentially modulated by deacetylanisomycin derivatives, in regulating immune responses, offering insights into their therapeutic applications in inflammation and immunity (Shakespear, Halili, Irvine, Fairlie, & Sweet, 2011).
Propriétés
Numéro CAS |
1963-47-9 |
|---|---|
Nom du produit |
Deacetylanisomycin hydrochloride |
Formule moléculaire |
C12H18ClNO3 |
Poids moléculaire |
259.73 |
Nom IUPAC |
3,4-Pyrrolidinediol, 2-((4-methoxyphenyl)methyl)-, hydrochloride, (2R-(2alpha,3alpha,4beta))- |
InChI |
InChI=1S/C12H17NO3.ClH/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10;/h2-5,10-15H,6-7H2,1H3;1H/t10-,11+,12+;/m1./s1 |
Clé InChI |
IXNBCFNTSIHJPF-FVDRTDNTSA-N |
SMILES |
O[C@H]1[C@@H](CC2=CC=C(OC)C=C2)NC[C@@H]1O.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deacetylanisomycin hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



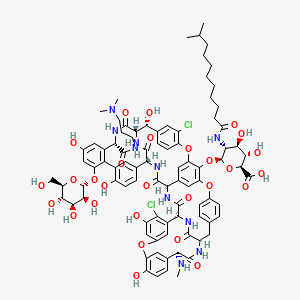
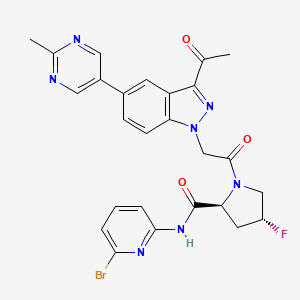
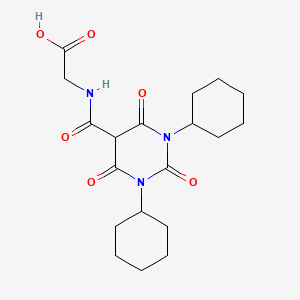
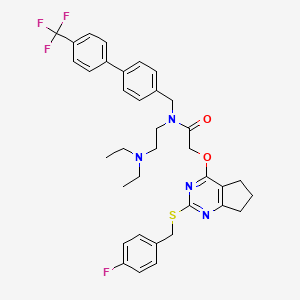
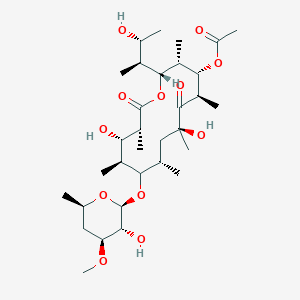
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
